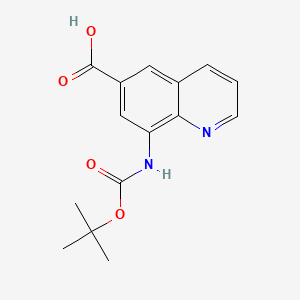
8-((Tert-butoxycarbonyl)amino)quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid is a synthetic organic compound that features a quinoline core structure with a tert-butoxycarbonyl (Boc) protected amino group at the 8-position and a carboxylic acid group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Boc-Protected Amino Group: The amino group is introduced at the 8-position of the quinoline ring through a nucleophilic substitution reaction. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group.
Carboxylation at the 6-Position: The carboxylic acid group is introduced at the 6-position through a carboxylation reaction, which can be performed using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 4-dimethylaminopyridine (DMAP)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield quinoline derivatives with hydroxyl groups.
科学的研究の応用
8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid has several scientific research applications, including:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.
Biological Studies: The compound is utilized in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity and potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity, for use in sensors and electronic devices.
作用機序
The mechanism of action of 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with the active site of enzymes or bind to receptors. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid
- 8-{[(tert-butoxy)carbonyl]amino}quinoline-7-carboxylic acid
- 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-sulfonic acid
Uniqueness
8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid is unique due to the specific positioning of the Boc-protected amino group and the carboxylic acid group on the quinoline ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
8-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-8-10(13(18)19)7-9-5-4-6-16-12(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
MVAPHJCQLYKPDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC(=C1)C(=O)O)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


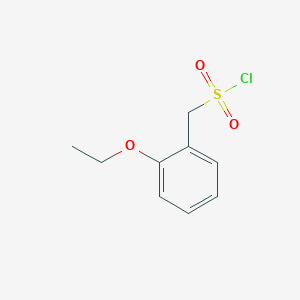
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
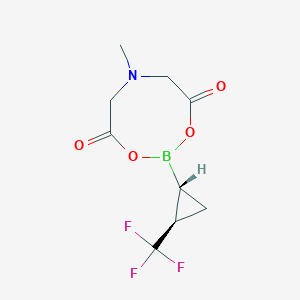
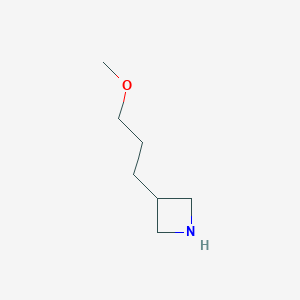
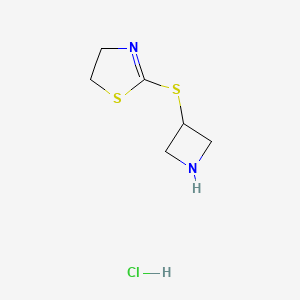

![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)




